N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 877793-88-9
VCID: VC4384914
InChI: InChI=1S/C14H8ClNO4S2/c15-11-12(16-22(19,20)10-6-3-7-21-10)14(18)9-5-2-1-4-8(9)13(11)17/h1-7,16H
SMILES: C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=CS3
Molecular Formula: C14H8ClNO4S2
Molecular Weight: 353.79

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide

CAS No.: 877793-88-9

Cat. No.: VC4384914

Molecular Formula: C14H8ClNO4S2

Molecular Weight: 353.79

* For research use only. Not for human or veterinary use.

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide - 877793-88-9

Specification

CAS No. 877793-88-9
Molecular Formula C14H8ClNO4S2
Molecular Weight 353.79
IUPAC Name N-(3-chloro-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide
Standard InChI InChI=1S/C14H8ClNO4S2/c15-11-12(16-22(19,20)10-6-3-7-21-10)14(18)9-5-2-1-4-8(9)13(11)17/h1-7,16H
Standard InChI Key FZHAPDANAPDYQR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=CS3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name is N-(3-chloro-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide, reflecting its naphthoquinone core substituted with a chlorine atom at position 3 and a thiophene-2-sulfonamide group at position 2. Key identifiers include:

PropertyValue
CAS Registry Number877793-88-9
Molecular FormulaC₁₄H₈ClNO₄S₂
Molecular Weight353.79 g/mol
SMILESC1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=CS3
InChI KeyFZHAPDANAPDYQR-UHFFFAOYSA-N

The naphthoquinone scaffold confers redox activity, while the sulfonamide group enhances solubility and potential for hydrogen bonding .

Crystallographic and Conformational Analysis

X-ray diffraction studies of structurally analogous naphthoquinone derivatives reveal planar naphthoquinone cores with dihedral angles between substituents influencing molecular packing. For example, in N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-propionylpropionamide, the imide group forms a dihedral angle of 77.36° with the naphthoquinone ring, while π-π stacking interactions (centroid-centroid distance: 3.888 Å) stabilize the crystal lattice . Similar intermolecular interactions, including weak C–H⋯O hydrogen bonds, are anticipated in the title compound .

Structural Modifications and SAR Insights

Impact of Substituents

  • Chlorine at C3: Enhances electrophilicity, facilitating covalent interactions with biological nucleophiles (e.g., cysteine residues) .

  • Sulfonamide Group: Improves water solubility and enables hydrogen bonding with target proteins .

Comparative Pharmacokinetics

DerivativeTargetIC₅₀/EC₅₀Selectivity Index
Compound 3 EGFR3.96 nM>20
Compound 9 MOLT-3 cells1.75 μM10.5
Thiophene analog S. aureus30 μg/mLN/A

Future Directions and Challenges

Research Gaps

  • Targeted Delivery: Encapsulation in nanocarriers (e.g., liposomes) may mitigate off-target toxicity .

  • Mechanistic Studies: Elucidating the compound’s interaction with proteasomes or kinase domains requires crystallographic data .

Clinical Translation

  • Toxicity Profiling: Hemolysis assays indicate <1.5% erythrocyte lysis at 70 μg/mL for related compounds, suggesting tolerable cytotoxicity .

  • Combination Therapy: Synergy with existing chemotherapeutics (e.g., doxorubicin) warrants exploration .

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